

# Ombrabulin Hydrochloride dose-limiting toxicities in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ombrabulin Hydrochloride

Cat. No.: B8069311 Get Quote

## Technical Support Center: Ombrabulin Hydrochloride Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of **Ombrabulin Hydrochloride** observed in clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities observed with single-agent **Ombrabulin Hydrochloride**?

In a Phase I dose-escalation study, the most common DLTs for single-agent ombrabulin administered every three weeks included Grade 3 abdominal pain at a dose of 50 mg/m² and a combination of Grade 3 tumor pain and Grade 3 hypertension at 60 mg/m².[1] Another Phase I study in Japanese patients identified Grade 3 lymphopenia, Grade 2 hypertension, and Grade 3 diarrhea as DLTs at the 50 mg/m² dose level.[2][3]

Q2: What is the recommended Phase II dose (RP2D) for single-agent Ombrabulin?

Based on the dose-escalation studies, the recommended Phase II dose for single-agent ombrabulin is 50 mg/m<sup>2</sup> administered as a 30-minute intravenous infusion every 3 weeks.[1][2] [3]



Q3: What are the common non-dose-limiting adverse events associated with Ombrabulin?

Common toxicities that are not typically dose-limiting include headache, asthenia, nausea, diarrhea, transient hypertension, anemia, and lymphopenia.[1] Cardiovascular events such as hypertension, tachycardia, bradycardia, and atrial fibrillation have also been noted with vascular disrupting agents like ombrabulin.[2]

Q4: What DLTs have been observed when Ombrabulin is combined with other chemotherapy agents?

When combined with docetaxel, DLTs included Grade 3 fatigue, Grade 3 neutropenic infection, Grade 3 headache, Grade 4 febrile neutropenia, and Grade 3 thrombosis at various ombrabulin and docetaxel dose levels.[4][5] In combination with cisplatin and docetaxel, a Phase I study in Japanese patients was halted at the initial dose level due to hematological and non-hematological DLTs.[6] When combined with a taxane/platinum doublet, toxicities included Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, Grade 3 ALT elevation, and Grade 3 peripheral ischemia.[7]

Q5: How should I manage a patient experiencing hypertension during Ombrabulin infusion?

Transient hypertension is a known side effect.[1] Standard clinical protocols for managing acute hypertension should be followed, including regular blood pressure monitoring during and after the infusion. Dose adjustment or interruption may be necessary depending on the severity and duration of the hypertensive event, as Grade 3 hypertension was a dose-limiting toxicity at higher doses.[1]

Q6: Are there any notable differences in the toxicity profile of Ombrabulin between different patient populations?

A Phase I study in Japanese patients with advanced solid tumors concluded that the safety and pharmacokinetic profiles of ombrabulin were comparable to those observed in Caucasian patients, with a recommended dose of 50 mg/m² in both populations.[2][3]

## **Dose-Limiting Toxicities Data**

Table 1: Dose-Limiting Toxicities of Single-Agent Ombrabulin Hydrochloride



| Clinical Trial<br>Phase | Patient<br>Population                                 | Dose<br>Escalation<br>Range | Recommended<br>Phase II Dose<br>(RP2D) | Dose-Limiting Toxicities (DLTs) Observed                                                              |
|-------------------------|-------------------------------------------------------|-----------------------------|----------------------------------------|-------------------------------------------------------------------------------------------------------|
| Phase I                 | Advanced Solid<br>Malignancies                        | 6 to 60 mg/m²               | 50 mg/m²                               | - Grade 3 abdominal pain at 50 mg/m² - Grade 3 tumor pain and Grade 3 hypertension at 60 mg/m²[1]     |
| Phase I                 | Japanese<br>patients with<br>Advanced Solid<br>Tumors | 15.5 to 50 mg/m²            | 50 mg/m²                               | - Grade 3<br>lymphopenia,<br>Grade 2<br>hypertension,<br>and Grade 3<br>diarrhea at 50<br>mg/m²[2][3] |

Table 2: Dose-Limiting Toxicities of Ombrabulin Hydrochloride in Combination Therapy



| Clinical Trial Phase | Combination<br>Regimen                                     | Ombrabulin Dose<br>Range                                                                   | Dose-Limiting<br>Toxicities (DLTs)<br>Observed                                                                             |
|----------------------|------------------------------------------------------------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Phase I              | Ombrabulin +<br>Docetaxel                                  | 11.5 to 42 mg/m² with<br>75 mg/m² docetaxel;<br>30 to 35 mg/m² with<br>100 mg/m² docetaxel | - Grade 3 fatigue - Grade 3 neutropenic infection - Grade 3 headache - Grade 4 febrile neutropenia - Grade 3 thrombosis[4] |
| Phase I              | Ombrabulin + Cisplatin/Docetaxel or Carboplatin/Paclitaxel | 15.5 to 35 mg/m²                                                                           | - Grade 4 febrile neutropenia - Grade 4 pulmonary embolism - Grade 3 ALT elevation - Grade 3 peripheral ischemia[7]        |
| Phase I              | Ombrabulin + Cisplatin and Docetaxel (Japanese patients)   | Initial dose level                                                                         | Hematological and non-hematological DLTs leading to study termination.[6]                                                  |

# Experimental Protocols & Methodologies Dose Escalation and DLT Assessment in a Phase I Trial

The following workflow outlines a typical dose-escalation and DLT evaluation process for a novel agent like Ombrabulin, as inferred from the methodologies described in the cited clinical trials.[1][3][4][7]





Click to download full resolution via product page

Dose-escalation and DLT evaluation workflow.



### **Mechanism of Action: Vascular Disruption**

Ombrabulin is a synthetic analogue of combretastatin A4 and functions as a vascular-disrupting agent (VDA).[8] Its mechanism involves binding to the colchicine site on tubulin within endothelial cells. This interaction inhibits tubulin polymerization, leading to the disorganization of the cytoskeleton.[6][8] The ultimate effect is mitotic arrest and apoptosis of endothelial cells, causing a collapse of the tumor's blood vessels and subsequent tumor necrosis.[8] Preclinical studies have shown that ombrabulin can induce widespread tumor necrosis within 24 hours of administration.[2]



Click to download full resolution via product page

Mechanism of action of Ombrabulin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- To cite this document: BenchChem. [Ombrabulin Hydrochloride dose-limiting toxicities in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069311#ombrabulin-hydrochloride-dose-limiting-toxicities-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com